Home > Products > Screening Compounds P2880 > N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide - 708273-42-1

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3287936
CAS Number: 708273-42-1
Molecular Formula: C16H20F3N3O3
Molecular Weight: 359.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, often referred to as INCB3344 in scientific literature, is a small molecule antagonist of the chemokine receptor CCR2. [, , ] Chemokine receptors are a family of G protein-coupled receptors that play a crucial role in the migration of immune cells to sites of inflammation. [] CCR2, specifically, is primarily activated by the chemokine CCL2 and has been implicated in various inflammatory and autoimmune diseases. [, , ] As a CCR2 antagonist, INCB3344 blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling pathways involved in inflammation. [, , ]

Synthesis Analysis

While the provided literature doesn't offer a detailed protocol for the synthesis of INCB3344 itself, it hints at potential approaches. One study mentions a similar compound with a modified cyclohexyl ring synthesized by incorporating a 3-cicloalquilaminopirrolidina scaffold. [] This suggests that INCB3344's synthesis might involve building upon a pyrrolidine core and attaching the ethoxy, benzamide, and trifluoromethyl substituents through a series of reactions. Further research into synthetic chemistry literature would be necessary to uncover the exact synthetic route.

Mechanism of Action

INCB3344 acts as a competitive antagonist of the CCR2 receptor. [] This implies that it binds to the same site on the receptor as the natural ligand, CCL2, effectively blocking its binding and subsequent activation of downstream signaling pathways. [] The competitive nature of its inhibition has been demonstrated through radioligand binding assays where INCB3344 effectively displaces radiolabeled CCL2 from CCR2. []

Applications
  • Investigating Neuropathic Pain: Studies have shown that INCB3344 can attenuate mechanical allodynia (increased sensitivity to touch) in a rat model of neuropathic pain induced by chronic constriction of the sciatic nerve. [] This analgesic effect is attributed to its ability to block CCL2 release from spinal cord neurons, thereby reducing inflammation and pain signaling.
  • Modulating Sodium Channel Activity: Research suggests that INCB3344 can prevent CCL2-induced increases in Nav1.8 sodium channel activity in sensory neurons. [] This finding suggests a potential role for CCR2 in modulating neuronal excitability, which could contribute to pain sensitization.
  • Understanding CCR2 Antagonism: Studies comparing INCB3344 with other CCR2 antagonists, such as CCR2-RA, have revealed the existence of multiple binding sites on CCR2. [] This discovery highlights the complexity of CCR2 pharmacology and suggests potential for developing more selective and effective antagonists.

INCB3344

Compound Description: INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent and selective antagonist of the chemokine receptor CCR2. [, , ] It exhibits nanomolar affinity for CCR2 and has been investigated for its potential therapeutic effects in various inflammatory diseases. [, , ] Studies have shown that INCB3344 competitively inhibits CCL2-induced G protein activation, suggesting a direct interaction with the receptor's orthosteric binding site. [] Intrathecal administration of INCB3344 has been shown to reverse neuropathic pain-associated changes in the dorsal horn spinal cord, including the upregulated expression of proinflammatory markers and ERK1/2 pathway activation. []

CCR2-RA

Compound Description: CCR2-RA is a small molecule antagonist of CCR2. [] It exhibits nanomolar affinity for CCR2 and binds to a distinct site from INCB3344. [] Notably, CCR2-RA is the first allosteric radioligand identified for CCR2. [] Functionally, CCR2-RA demonstrates a non-competitive or allosteric mode of inhibition against CCL2-induced CCR2 activation. [] This suggests that CCR2-RA exerts its inhibitory effects by binding to a site distinct from the orthosteric binding site where CCL2 binds.

Relevance: Although the specific chemical structure of CCR2-RA is not disclosed in the provided abstracts, it is grouped with N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide as a small-molecule CCR2 antagonist. [] This suggests some structural similarities and shared pharmacophoric features despite their different binding sites and modes of inhibition.

Properties

CAS Number

708273-42-1

Product Name

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C16H20F3N3O3

Molecular Weight

359.34 g/mol

InChI

InChI=1S/C16H20F3N3O3/c1-2-25-13-8-20-7-12(13)22-14(23)9-21-15(24)10-4-3-5-11(6-10)16(17,18)19/h3-6,12-13,20H,2,7-9H2,1H3,(H,21,24)(H,22,23)/t12-,13-/m0/s1

InChI Key

VWTUFSFJTJNEGZ-STQMWFEESA-N

SMILES

CCOC1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CCOC1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

CCO[C@H]1CNC[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.